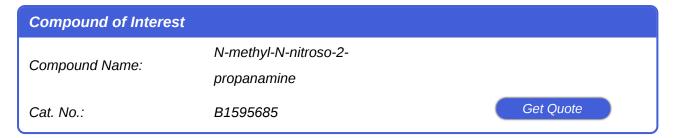


# N-methyl-N-nitroso-2-propanamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-methyl-N-nitroso-2-propanamine**, a chemical compound of interest in toxicological and pharmaceutical research. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, including its metabolic activation pathway and methods for its detection.

## **Chemical Identity**

IUPAC Name: N-methyl-N-propan-2-ylnitrous amide[1]

#### Synonyms:

- Isopropylmethylnitrosamine[2][3]
- Methylisopropylnitrosamine[2][3]
- N-Methyl-N-nitrosoisopropylamine[2][3]
- 2-Propanamine, N-methyl-N-nitroso-[1]



- N-isopropylmethyl nirosoamine[4]
- N-methyl-N-propan-2-ylnitrous amide[1]
- N-nitrosomethylisopropylamine

## **Physicochemical and Safety Data**

A summary of the key quantitative data for **N-methyl-N-nitroso-2-propanamine** is presented in the table below for easy reference and comparison.

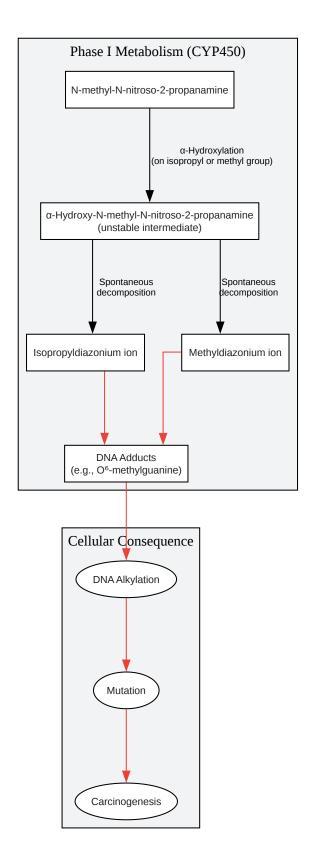
Property	Value	Source
Molecular Formula	C4H10N2O	[1][2][3]
Molecular Weight	102.14 g/mol	[4]
CAS Number	30533-08-5	[1][2][3]
Physical State	Liquid	Inferred from hazard classification
Hazards	Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), May cause cancer (H350)	[1]

## **Metabolic Activation and Carcinogenicity**

N-nitrosamines are a class of compounds known for their carcinogenic potential, which is contingent upon their metabolic activation within the body.[5] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The general pathway involves the  $\alpha$ -hydroxylation of one of the alkyl groups attached to the nitrogen atom. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion. This ion can then alkylate cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer.



The proposed metabolic activation pathway for **N-methyl-N-nitroso-2-propanamine** is illustrated in the diagram below.





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Proposed metabolic activation pathway of **N-methyl-N-nitroso-2-propanamine**.

## Experimental Protocols General Protocol for Carcinogenicity Study in Rodents

The following is a generalized protocol for assessing the carcinogenic potential of **N-methyl-N-nitroso-2-propanamine** in a rodent model, based on established guidelines for carcinogenicity studies.

Objective: To determine the dose-response relationship and carcinogenic potential of **N-methyl-N-nitroso-2-propanamine** following chronic exposure in rats.

#### Materials:

- N-methyl-N-nitroso-2-propanamine (purity ≥95%)
- Wistar rats (50 males, 50 females per group)
- Vehicle (e.g., corn oil)
- Standard rodent diet and water
- Animal housing and care facilities compliant with ethical guidelines

#### Methodology:

- Dose Selection: Based on preliminary toxicity studies, select at least three dose levels (low, medium, and high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) that does not significantly alter the animals' lifespan or normal physiology, other than by tumor induction.
- Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
- Administration: Administer **N-methyl-N-nitroso-2-propanamine**, dissolved in the vehicle, to the animals daily via oral gavage for a period of two years. The control group receives the



vehicle only.

- Clinical Observation: Observe the animals twice daily for any clinical signs of toxicity, morbidity, or mortality. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
- Necropsy and Histopathology: At the end of the two-year period, or when animals are
  euthanized due to moribund condition, perform a full necropsy. Collect all major organs and
  any gross lesions. Preserve tissues in 10% neutral buffered formalin. Process tissues for
  histopathological examination by a qualified veterinary pathologist.
- Data Analysis: Analyze tumor incidence and latency data using appropriate statistical methods to determine the carcinogenic potential of the compound.

## **Analytical Protocol for Quantification by LC-MS/MS**

This protocol outlines a general method for the detection and quantification of **N-methyl-N-nitroso-2-propanamine** in a sample matrix, such as a drug substance.

Objective: To accurately quantify the concentration of **N-methyl-N-nitroso-2-propanamine** in a given sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Materials:

- LC-MS/MS system (e.g., SCIEX QTRAP 6500+)[6]
- Analytical column suitable for polar compounds
- N-methyl-N-nitroso-2-propanamine reference standard
- Isotopically labeled internal standard (e.g., N-methyl-d3-N-nitroso-2-propanamine)
- High-purity solvents (e.g., methanol, water, formic acid)
- Sample vials and filters

#### Methodology:



- Standard Preparation: Prepare a series of calibration standards by diluting the N-methyl-N-nitroso-2-propanamine reference standard in a suitable solvent to cover the expected concentration range in the samples. Spike each standard with the internal standard at a fixed concentration.
- Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. Spike
  with the internal standard. Filter the sample solution before injection.
- LC-MS/MS Analysis:
  - Liquid Chromatography: Inject the prepared standards and samples onto the LC system.
     Use a gradient elution program with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation.
  - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both N-methyl-N-nitroso-2-propanamine and the internal standard.
- Data Analysis:
  - Integrate the peak areas for the analyte and the internal standard.
  - Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
  - Determine the concentration of N-methyl-N-nitroso-2-propanamine in the samples by interpolating their peak area ratios on the calibration curve.

The workflow for this analytical protocol is depicted in the following diagram.



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General workflow for the analytical determination of **N-methyl-N-nitroso-2-propanamine**.



## Conclusion

This technical guide has provided essential information on **N-methyl-N-nitroso-2- propanamine** for the scientific community. The data on its chemical properties, metabolic activation, and detailed experimental protocols are intended to support further research and ensure safety and accuracy in its handling and analysis. The potential carcinogenicity of this and other N-nitrosamines underscores the importance of continued investigation into their mechanisms of action and the development of sensitive detection methods.

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- To cite this document: BenchChem. [N-methyl-N-nitroso-2-propanamine IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595685#n-methyl-n-nitroso-2-propanamine-iupacname-and-synonyms]

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